methyl 1-(oxetan-3-yl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a versatile compound used in various scientific research applications due to its unique structural features, which include an oxetane ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with oxetane-containing compounds. One common method involves the esterification of piperidine-2-carboxylic acid with oxetan-3-yl methanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation, crystallization, and chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and piperidine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and oxetane derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The oxetane ring is known to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can enhance the compound’s binding affinity to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate: Unique due to the presence of both oxetane and piperidine rings.
Methyl 1-(oxetan-3-yl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 1-(oxetan-3-yl)piperidine-3-carboxylate: Similar structure but with the carboxylate group at a different position on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of an oxetane ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Properties
CAS No. |
2103809-45-4 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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